Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

Organic Synthesis Medicinal Chemistry Process Chemistry

Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (also known as N-Carbethoxy-4-tropinone) is a bicyclic lactam derivative containing the 8-azabicyclo[3.2.1]octane (tropane) core, a privileged scaffold ranked among the top 15 nitrogen heterocycles in FDA-approved drugs. It serves as a versatile synthetic intermediate, with the N-ethoxycarbonyl group providing orthogonal protection relative to the 3-oxo ketone functionality.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
CAS No. 32499-64-2
Cat. No. B1583596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
CAS32499-64-2
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCCOC(=O)N1C2CCC1CC(=O)C2
InChIInChI=1S/C10H15NO3/c1-2-14-10(13)11-7-3-4-8(11)6-9(12)5-7/h7-8H,2-6H2,1H3
InChIKeyANEJUHJDPGTVIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 32499-64-2) – Tropane Scaffold Building Block for CNS-Focused Synthesis


Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (also known as N-Carbethoxy-4-tropinone) is a bicyclic lactam derivative containing the 8-azabicyclo[3.2.1]octane (tropane) core, a privileged scaffold ranked among the top 15 nitrogen heterocycles in FDA-approved drugs [1]. It serves as a versatile synthetic intermediate, with the N-ethoxycarbonyl group providing orthogonal protection relative to the 3-oxo ketone functionality . The compound is a key precursor in the synthesis of epibatidine analogs and other CNS-active tropane derivatives [2].

Why Generic Substitution Fails for Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate: N-Protecting Group Dictates Synthetic Compatibility


Substituting this compound with a different N-protected tropinone analog (e.g., Boc or Cbz variants) is not synthetically equivalent. The ethyl carbamate group confers distinct steric and electronic properties that critically influence reaction selectivity and downstream functionalization efficiency. Specifically, the N-ethoxycarbonyl group provides a balanced profile of stability toward basic hydrolysis (unlike the acid-labile Boc group) and orthogonal deprotection conditions compared to the hydrogenolysis-requiring Cbz group [1]. Furthermore, the ketone reduction stereoselectivity (endo/exo ratio) is known to be influenced by the N-protecting group bulk and electronic nature, directly impacting the yield of desired 3-hydroxy isomers essential for further elaboration .

Product-Specific Quantitative Evidence Guide: Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate vs. Key Comparators


Synthesis Yield Comparison: Ethyl Carbamate vs. Benzyl Carbamate Protection

In the acylation of tropinone with ethyl chloroformate, the ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (N-Carbethoxy-4-tropinone) is obtained in 92% isolated yield after chromatographic purification [1]. In contrast, analogous benzyl carbamate (Cbz) protection using benzyl chloroformate under optimized conditions typically proceeds with lower efficiency, with reported yields for similar tropane scaffolds ranging from 70% to 85% due to competing side reactions and steric hindrance [2]. The 7–22% yield advantage directly reduces raw material costs and purification burden.

Organic Synthesis Medicinal Chemistry Process Chemistry

Stereoselectivity in Ketone Reduction: Ethyl Carbamate vs. Boc Protection

The sodium borohydride reduction of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (Boc-protected analog) yields an endo/exo mixture of 3-hydroxy isomers, requiring subsequent chromatographic separation of stereoisomers . While direct stereoselectivity data for the ethyl carbamate derivative under identical conditions is not reported in a single head-to-head study, the steric and electronic differences between the Boc and ethyl carbamate groups are well-documented to influence the facial selectivity of nucleophilic attack on the 3-oxo group [1]. The less bulky ethyl carbamate may favor a different endo/exo ratio, potentially simplifying purification or enabling divergent synthetic routes.

Stereoselective Synthesis Drug Discovery Tropane Alkaloids

Physicochemical Property Differentiation: Boiling Point and Density vs. Boc Analog

The ethyl carbamate derivative exhibits a boiling point of 152–153 °C at 11 mmHg (reported experimental) and a density of 1.198 g/cm³ . In comparison, the tert-butyl carbamate (Boc) analog has a predicted boiling point of 327.9±35.0 °C at 760 mmHg (significantly higher) and a density of 1.146±0.06 g/cm³ [1]. The lower boiling point of the ethyl derivative facilitates purification by vacuum distillation, whereas the Boc analog may require column chromatography due to its higher boiling point and potential thermal instability.

Process Chemistry Purification Analytical Chemistry

Deprotection Orthogonality: Ethyl Carbamate vs. Boc and Cbz Protecting Groups

The ethyl carbamate (ethoxycarbonyl) protecting group is stable to acidic conditions (e.g., TFA in DCM) that readily cleave the Boc group, and it does not require hydrogenolysis conditions (H₂, Pd/C) needed for Cbz removal, which may be incompatible with other reducible functionalities present in the molecule [1]. This orthogonal stability profile is critical in multi-step syntheses where selective deprotection is required. The half-life for Boc deprotection in 50% TFA/DCM is typically <30 minutes, whereas the ethyl carbamate remains intact for >24 hours under these conditions [2].

Synthetic Methodology Protecting Group Strategy Multi-step Synthesis

Computational Physicochemical Profile: LogP and Polar Surface Area Differentiation

The ethyl carbamate derivative has a predicted ACD/LogP of 0.10 and a polar surface area (PSA) of 47 Ų . In comparison, the Boc-protected analog exhibits a higher LogP (predicted ~1.5–2.0) and a larger PSA (~56 Ų) due to the bulkier tert-butyl group . Lower LogP generally correlates with improved aqueous solubility and reduced non-specific protein binding, which is advantageous for early-stage lead optimization in CNS drug discovery where blood-brain barrier penetration and low off-target binding are critical [1].

Medicinal Chemistry ADME Prediction Drug Design

Best Research and Industrial Application Scenarios for Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate


Synthesis of Epibatidine and Nicotinic Acetylcholine Receptor (nAChR) Modulators

The compound serves as a critical intermediate (rac-LXXIV) in the total synthesis of (±)-epibatidine and its analogs. The ethyl carbamate-protected tropinone undergoes bromination and Favorskii rearrangement to access the 7-azabicyclo[2.2.1]heptane core, a key structural motif in epibatidine [1]. The 92% yield in the initial protection step [2] ensures efficient material throughput, and the orthogonal stability of the ethyl carbamate allows for selective deprotection in the presence of other functional groups introduced later in the synthesis.

Development of Monoamine Transporter (DAT/SERT/NET) Inhibitors

The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure for targeting monoamine transporters, with numerous cocaine analogs and tropane-based inhibitors demonstrating potent DAT and SERT affinity [3]. The ethyl carbamate derivative provides a versatile entry point for C2 and C3 functionalization via enolate chemistry or reductive amination. Its favorable LogP (0.10) and moderate PSA (47 Ų) align with CNS MPO guidelines, making it an attractive starting material for CNS-penetrant lead compounds .

Kappa Opioid Receptor (KOR) Antagonist Development

Recent studies have identified 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as selective KOR antagonists with in vivo efficacy [4]. The 3-oxo group in the target compound can be reduced to the corresponding 3-hydroxy derivative, which is then etherified to install the benzamide pharmacophore. The ethyl carbamate protection is compatible with Mitsunobu conditions and subsequent N-deprotection steps, offering a distinct advantage over Boc-protected analogs that may undergo premature deprotection under acidic workup conditions [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.